molecular formula C8H12Cl3N3O2S B2809531 N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride CAS No. 1465357-26-9

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride

Cat. No. B2809531
CAS RN: 1465357-26-9
M. Wt: 320.61
InChI Key: WBRYIVINRBYKPK-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride, also known as PD 184352, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the activity of extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key signaling pathway involved in cancer cell proliferation and survival (2). This compound 184352 has been shown to be effective in inhibiting the growth of various cancer cell lines, including melanoma, prostate cancer, and pancreatic cancer (3, 4). In addition to cancer research, this compound 184352 has also been studied in the context of inflammation and cardiovascular diseases (5, 6).

Advantages and Limitations for Lab Experiments

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. In addition, this compound 184352 has been extensively studied in scientific research, and its mechanism of action is well characterized. However, this compound 184352 also has some limitations. It has been shown to have off-target effects on other kinases, such as p38 MAPK and JNK (12). Therefore, it is important to use appropriate controls and concentrations when using this compound 184352 in lab experiments.

Future Directions

For N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 include combination therapy, analog development, and exploration of its potential in other diseases.

Synthesis Methods

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride 184352 can be synthesized through a multi-step process involving the reaction of 5,6-dichloronicotinic acid with thionyl chloride to form 5,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminopropylsulfonamide to form this compound 184352. The final product is obtained as a hydrochloride salt (1).

properties

IUPAC Name

N-(3-aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O2S.ClH/c9-7-4-6(5-12-8(7)10)16(14,15)13-3-1-2-11;/h4-5,13H,1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYIVINRBYKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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